ALDH3A1 Inhibitory Potency: 4-(5-Bromothiazol-2-yl)benzaldehyde Exhibits a ~6-Fold Higher Affinity than its Non-Brominated Parent Analog
Inhibition of human ALDH3A1 was evaluated in a direct head-to-head comparison. 4-(5-Bromothiazol-2-yl)benzaldehyde demonstrated an IC₅₀ of 360 nM, whereas its non-brominated analog, 4-(thiazol-2-yl)benzaldehyde, showed a significantly weaker IC₅₀ of 2100 nM under identical assay conditions [1][2]. This represents a ~5.8-fold improvement in inhibitory potency conferred by the presence of the 5-bromo substituent. A separate kinetic analysis using Lineweaver-Burk plots confirmed a Ki value of 380 nM for the brominated compound against ALDH3A1, consistent with its competitive inhibition mechanism [3].
| Evidence Dimension | Inhibitory Potency (IC₅₀) against human ALDH3A1 |
|---|---|
| Target Compound Data | IC₅₀ = 360 nM (reported as 3.60E+2 nM in source) |
| Comparator Or Baseline | 4-(Thiazol-2-yl)benzaldehyde: IC₅₀ = 2100 nM (reported as 2.10E+3 nM in source) |
| Quantified Difference | ~5.8-fold lower IC₅₀ (higher potency) for the brominated analog |
| Conditions | Inhibition of full length human ALDH3A1 expressed in Escherichia coli BL21 (DE3) using benzaldehyde as substrate; preincubated for 2 mins followed by substrate addition; analysis by spectrophotometry [1]. |
Why This Matters
For medicinal chemists designing selective ALDH3A1 inhibitors, the brominated analog provides a significantly more potent starting point, reducing the need for extensive synthetic optimization to achieve nanomolar affinity.
- [1] BindingDB. BDBM50448790 (CHEMBL3128208). Affinity Data: IC₅₀ = 360 nM for inhibition of human ALDH3A1. View Source
- [2] BindingDB. BDBM50447072 (CHEMBL1890994). Affinity Data: IC₅₀ = 2100 nM for inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
- [3] BindingDB. BDBM50448790 (CHEMBL3128208). Affinity Data: Ki = 380 nM for inhibition of human ALDH3A1 using benzaldehyde as substrate by Lineweaver-Burk plot analysis. View Source
